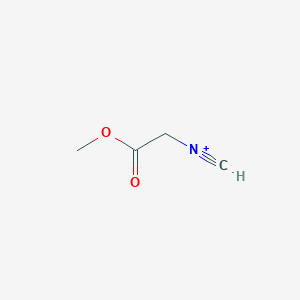
(2-Methoxy-2-oxoethyl)(methylidyne)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-2-oxoethyl)(methylidyne)azanium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound is characterized by the presence of a methoxy group, an oxo group, and an azanium ion, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)(methylidyne)azanium typically involves the reaction of methoxyacetic acid with a suitable azanium precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced equipment and technology ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-2-oxoethyl)(methylidyne)azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2-Methoxy-2-oxoethyl)(methylidyne)azanium is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-2-oxoethyl)(methylidyne)azanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methoxy and oxo groups, which can participate in various chemical transformations. The azanium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Methoxy-2-oxoethyl)(methylidyne)azanium include:
- (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C4H6NO2+ |
|---|---|
Molecular Weight |
100.10 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl)-methylidyneazanium |
InChI |
InChI=1S/C4H6NO2/c1-5-3-4(6)7-2/h1H,3H2,2H3/q+1 |
InChI Key |
GOYOBRBLPDRRML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C[N+]#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















